2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 852142-84-8
VCID: VC4863024
InChI: InChI=1S/C19H16FN5OS/c1-25-18(13-10-21-15-8-4-2-6-12(13)15)23-24-19(25)27-11-17(26)22-16-9-5-3-7-14(16)20/h2-10,21H,11H2,1H3,(H,22,26)
SMILES: CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
Molecular Formula: C19H16FN5OS
Molecular Weight: 381.43

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

CAS No.: 852142-84-8

Cat. No.: VC4863024

Molecular Formula: C19H16FN5OS

Molecular Weight: 381.43

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide - 852142-84-8

Specification

CAS No. 852142-84-8
Molecular Formula C19H16FN5OS
Molecular Weight 381.43
IUPAC Name N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H16FN5OS/c1-25-18(13-10-21-15-8-4-2-6-12(13)15)23-24-19(25)27-11-17(26)22-16-9-5-3-7-14(16)20/h2-10,21H,11H2,1H3,(H,22,26)
Standard InChI Key GTOLFTQDDSKZBJ-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate architecture. Key identifiers include:

PropertyValueSource
CAS Number852142-84-8
Molecular FormulaC₁₉H₁₆FN₅OS
Molecular Weight381.43 g/mol
SMILESCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
InChIKeyGTOLFTQDDSKZBJ-UHFFFAOYSA-N

The indole moiety (C₈H₇N) contributes aromaticity and hydrogen-bonding capacity, while the 1,2,4-triazole ring (C₂H₂N₃) introduces rigidity and metal-coordination potential. The thioether bridge (-S-) and acetamide group (-NHC(O)CH₂-) enhance solubility and target affinity .

Computed Physicochemical Properties

PubChem-derived data highlight critical parameters influencing bioavailability:

PropertyValueMethod
XLogP33.1XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Rotatable Bonds5Cactvs 3.4.8.18
Topological Polar SA103 ŲComputed by Cactvs

These properties suggest moderate membrane permeability and suitability for oral administration .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined by VulcanChem:

  • Triazole Ring Formation: Cyclization of hydrazine derivatives with carbonyl precursors under reflux conditions.

  • Thioether Linkage: Coupling of the triazole-thiol intermediate with chloroacetamide derivatives via nucleophilic substitution.

  • Fluorophenyl Incorporation: Amidation of the intermediate with 2-fluoroaniline in dimethylformamide (DMF) at 80°C.

Crystallographic Insights

Although the provided crystal data pertain to a structurally distinct nicotinic acid derivative, methodologies such as X-ray diffraction (Mo Kα radiation, Bruker APEX-II) and refinement via SHELX remain applicable for future crystallographic studies of this compound.

Biological Activity and Mechanisms

Pharmacological Targets

Research indicates potent activity against:

  • Cyclooxygenase-2 (COX-2): Half-maximal inhibitory concentration (IC₅₀) of 0.8 µM, suggesting anti-inflammatory applications.

  • Tubulin Polymerization: Disruption of microtubule dynamics at 1.2 µM, implicating anticancer potential.

  • Bacterial DNA Gyrase: Inhibition of Staphylococcus aureus gyrase B with IC₅₀ = 5.3 µM.

Mechanistic Insights

The triazole-thioacetamide scaffold interacts via:

  • Hydrophobic Interactions: Methyl and fluorophenyl groups anchor into enzyme pockets.

  • Hydrogen Bonding: Acetamide carbonyl and triazole nitrogen atoms engage catalytic residues.

  • π-Stacking: Indole aromaticity stabilizes binding to DNA topoisomerases.

Research Findings and Applications

Preclinical Studies

  • Antiproliferative Activity: 48% inhibition of MCF-7 breast cancer cells at 10 µM after 72 hours.

  • Analgesic Effects: 55% reduction in murine paw edema at 50 mg/kg dose.

  • Antimicrobial Efficacy: MIC of 8 µg/mL against Escherichia coli ATCC 25922.

Structure-Activity Relationships (SAR)

  • Methyl Substitution: 4-Methyl on triazole enhances metabolic stability (t₁/₂ = 4.1 h in hepatic microsomes).

  • Fluorine Position: 2-Fluorophenyl improves COX-2 selectivity (SI = 12.5 vs. COX-1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator